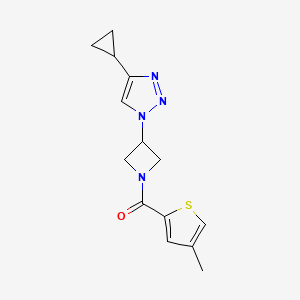

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-9-4-13(20-8-9)14(19)17-5-11(6-17)18-7-12(15-16-18)10-2-3-10/h4,7-8,10-11H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFLCSDIXHRCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,3-triazole ring have been reported to have anticancer properties. They are known to interact with various targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties.

Mode of Action

Compounds with a similar 1,2,3-triazole ring structure have been reported to form hydrogen bonds with different targets. This interaction can lead to various changes in the target cells, including inhibition of cell proliferation.

Biochemical Pathways

Similar compounds have been reported to inhibit the polymerization of tubulin in vitro, which is a critical process in cell division. This suggests that the compound may affect cell division and growth pathways, leading to its potential anticancer effects.

Pharmacokinetics

The presence of the 1,2,3-triazole ring in the compound could potentially improve its pharmacokinetic properties.

Result of Action

Similar compounds have been reported to have significant in vitro antiproliferative activities in various cancer cell lines. This suggests that the compound may inhibit cell proliferation, leading to its potential anticancer effects.

Activité Biologique

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a novel triazole derivative that has garnered interest due to its potential biological activities. This article discusses its biological activity, synthesizing methods, and relevant research findings.

The molecular formula of the compound is , and it features a unique combination of a triazole ring and an azetidine moiety, which contribute to its biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to the one exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Triazoles are also recognized for their anticancer properties. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects. In particular, compounds with triazole structures have shown effectiveness against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity .

| Cell Line | IC50 Value (μM) | Activity |

|---|---|---|

| HCT-116 | 6.2 | Anticancer |

| MCF-7 | 27.3 | Anticancer |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been well-documented. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various triazole derivatives including the target compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition of bacterial growth, suggesting its utility in treating infections caused by resistant strains .

- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines, the compound demonstrated significant cell death at low concentrations, particularly in breast cancer cells, highlighting its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves the reaction of azetidine derivatives with cyclopropyl-substituted triazoles under controlled conditions. Various synthetic routes have been explored to optimize yield and purity:

- Reflux Method : Utilizing solvents like ethanol or methanol under reflux conditions has been effective in synthesizing high-purity products.

- Microwave-Assisted Synthesis : This modern technique allows for rapid synthesis with improved yields by applying microwave irradiation to accelerate reactions .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The incorporation of cyclopropyl groups enhances the lipophilicity and bioavailability of the triazole derivatives, making them effective against a range of pathogens. For instance, studies have shown that similar triazole-containing compounds demonstrate activity against resistant strains of bacteria and fungi .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research into SAR indicates that variations in the azetidine and triazole components can lead to improved potency and selectivity against specific cancer types or pathogens .

Fungicidal Activity

Compounds with triazole structures are widely used in agriculture as fungicides. The target compound's ability to disrupt fungal cell membranes makes it a candidate for developing new agricultural fungicides. Efficacy studies have indicated that such compounds can effectively control fungal diseases in crops, thereby enhancing yield and quality .

Herbicidal Potential

Research is ongoing to evaluate the herbicidal properties of triazole derivatives. The unique structural features of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone suggest potential applications as selective herbicides that can target specific weed species without harming crops .

Polymer Chemistry

The compound's reactive functional groups make it a suitable candidate for polymer synthesis. Incorporating this compound into polymer matrices could enhance mechanical properties and thermal stability, leading to the development of advanced materials for various industrial applications .

Sensors and Electronics

Due to its electronic properties, the compound may find applications in sensor technology or electronic devices. Its ability to undergo redox reactions can be exploited in designing sensors for detecting environmental pollutants or biological markers .

Summary Table: Applications Overview

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant pathogens |

| Anticancer Properties | Inhibits cancer cell proliferation | |

| Structure-Activity Relationship | Improved potency through structural modifications | |

| Agricultural Science | Fungicidal Activity | Control of fungal diseases in crops |

| Herbicidal Potential | Selective targeting of weeds | |

| Materials Science | Polymer Chemistry | Enhanced mechanical properties |

| Sensors and Electronics | Development of environmental sensors |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone?

- Methodology : The synthesis of structurally analogous azetidinone-triazole hybrids (e.g., ) suggests a multi-step approach:

Azetidine Core Formation : Use 2,3-diazetidinone or similar precursors under hydrogenation or cyclocondensation conditions .

Triazole Functionalization : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-cyclopropyl-1H-triazole moiety, leveraging click chemistry protocols .

Thiophene Coupling : React the azetidine-triazole intermediate with 4-methylthiophen-2-carbonyl chloride under anhydrous conditions (e.g., DCM, TEA catalyst) .

- Key Considerations : Solvent selection (e.g., PEG-400 for improved yield ), reaction temperature (70–80°C for azetidine ring stability ), and purification via column chromatography or recrystallization.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and azetidine/triazole ring vibrations .

- NMR Spectroscopy :

- ¹H NMR : Identify azetidine protons (δ 3.5–4.5 ppm) and 4-methylthiophene aromatic protons (δ 6.5–7.5 ppm) .

- ¹³C NMR : Verify carbonyl carbons (~190–210 ppm) and cyclopropyl carbons (~5–15 ppm) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for azetidine-triazole-thiophene hybrids?

- Case Study : Discrepancies in azetidine proton chemical shifts (e.g., δ 3.5 vs. δ 4.2 ppm in vs. 9) may arise from conformational flexibility or solvent effects.

- Resolution :

Variable Temperature NMR : Assess dynamic rotational barriers in the azetidine ring .

X-ray Crystallography : Obtain absolute conformation (e.g., monoclinic P21/c symmetry observed in similar azetidinones ).

DFT Calculations : Compare theoretical vs. experimental spectra to identify dominant conformers .

Q. How does the 4-methylthiophene moiety influence the compound’s pharmacological profile?

- Structure-Activity Relationship (SAR) :

- Electron-Donating Effects : The methyl group enhances thiophene’s π-π stacking with biological targets (e.g., enzymes with aromatic binding pockets) .

- Metabolic Stability : Methyl substitution reduces oxidative metabolism at the thiophene ring, as seen in related compounds .

- Experimental Validation :

- In Vitro Assays : Test against kinase or protease targets using fluorescence polarization or FRET-based methods .

- Docking Studies : Align the compound with active sites (e.g., PDB: 1ATP) using AutoDock Vina .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Crystallization Issues :

- Low Melting Point : Common in azetidinones due to ring strain; use slow evaporation in DMSO/water mixtures .

- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .

- Data Collection :

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles (e.g., azetidine-thiophene: ~120°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.